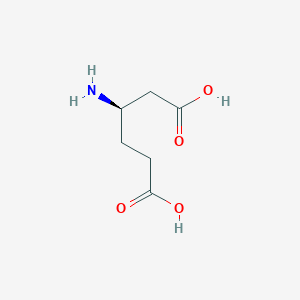

(R)-3-Aminohexanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-aminohexanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCFXXGZPWJQP-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (R)-beta-Homoglutamic Acid

An in-depth technical monograph on (R)-beta-homoglutamic acid, structured for researchers and drug development professionals.[]

Structural Identity, Synthesis, and Applications in Peptidomimetics[1]

Executive Summary

(R)-beta-Homoglutamic acid (CAS: 134166-71-5 ) is a non-proteinogenic

This molecule is a critical building block in modern medicinal chemistry, particularly for:

-

GLP-1 and CGRP Receptor Antagonists: Enhancing half-life and receptor selectivity.[]

-

Foldamer Engineering: Inducing stable secondary structures (e.g., 14-helices) resistant to enzymatic degradation.[]

-

Nuclear Imaging: Serving as a spacer in bispecific antibody pretargeting constructs.[]

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification

The nomenclature for this compound can be ambiguous.[] In this guide, we strictly define "(R)-beta-homoglutamic acid" as the

| Property | Specification |

| Common Name | (R)-beta-Homoglutamic acid |

| IUPAC Name | (3R)-3-Aminohexanedioic acid |

| Synonyms | D- |

| CAS Number (Free Acid) | 134166-71-5 |

| CAS Number (HCl Salt) | 63492-85-3 |

| CAS Number (Fmoc-L-isomer) | Reference only: 203854-49-3 (Note: L corresponds to S) |

| Molecular Formula | |

| Molecular Weight | 161.16 g/mol |

| Chirality | (R)-enantiomer (corresponds to D-amino acid lineage) |

Structural Comparison

To understand its utility, one must visualize its relationship to Glutamic Acid and

Figure 1: Structural relationship between Glutamic acid and its homologs.[][2] (R)-beta-homoglutamic acid is derived by inserting a methylene group into the backbone of D-glutamic acid.[]

Synthesis & Manufacturing Protocols

The synthesis of (R)-beta-homoglutamic acid is most reliably achieved via the Arndt-Eistert homologation of N-protected D-glutamic acid derivatives.[] This method preserves stereochemistry, converting the

Protocol: Arndt-Eistert Homologation

Objective: Synthesize (R)-3-aminohexanedioic acid from D-Glutamic acid.

Reagents:

-

Starting Material: N-Boc-D-Glutamic acid

-benzyl ester (Side chain protection is critical).[] -

Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).[]

-

Diazotization: Diazomethane (

) in ether (Caution: Explosive).[] -

Rearrangement: Silver benzoate (

), Triethylamine, Water/Dioxane.[]

Step-by-Step Workflow:

-

Activation (Mixed Anhydride Formation):

-

Diazoketone Formation:

-

Filter the precipitated NMM salts.[]

-

Add the filtrate slowly to a solution of diazomethane in ether at 0°C.

-

Stir for 2 hours. Evaporate solvent to yield the

-diazoketone.[] -

Checkpoint: Confirm presence of characteristic diazo peak in IR (~2100 cm⁻¹).[]

-

-

Wolff Rearrangement:

-

Dissolve the diazoketone in THF/Water (9:1).[]

-

Add catalytic Silver Benzoate (10 mol%) and TEA.[]

-

Sonicate or warm to 45°C. Nitrogen gas evolution indicates reaction progress.[]

-

Mechanism:[3][4][5][6] The diazoketone converts to a ketene intermediate, which is trapped by water to form the

-amino acid derivative.[]

-

-

Deprotection:

-

Hydrogenolysis (

, Pd/C) removes the benzyl ester.[] -

Acid hydrolysis (TFA/DCM) removes the Boc group (if free amine is desired).[]

-

Figure 2: Arndt-Eistert synthesis pathway for converting alpha-amino acids to beta-homologs.[]

Biological & Pharmaceutical Applications[1][5][9][10]

Peptide Therapeutics (GLP-1 & CGRP)

(R)-beta-homoglutamic acid is utilized as a strategic substitute in peptide drugs to evade proteolysis.[]

-

Mechanism: Peptidases (e.g., DPP-4, Neprilysin) specifically recognize

-peptide backbones.[] The insertion of the extra methylene group in the -

Case Study: In CGRP (Calcitonin Gene-Related Peptide) antagonists, substitution with

-homoglutamic acid at non-critical binding sites extends plasma half-life without abolishing potency [1].[]

Foldamers and Secondary Structure

-amino acids like (R)-beta-homoglutamic acid are essential for constructing foldamers —synthetic oligomers that adopt stable secondary structures.[]-

14-Helix Formation:

-amino acids (side chain at C3) promote the formation of a 14-helix structure (hydrogen bond between residue -

Application: These helices are used to mimic protein-protein interaction domains (e.g., p53-MDM2 inhibitors) that are otherwise difficult to target with small molecules.[]

Pretargeting and Imaging

In nuclear medicine, bispecific antibody constructs often require hydrophilic linkers to reduce liver uptake and promote renal clearance of unbound radiolabels.[]

-

Role: (R)-beta-homoglutamic acid oligomers form hydrophilic, negatively charged linkers that do not interact with serum proteins, improving the tumor-to-background signal ratio in immuno-PET imaging [2].[]

Experimental Characterization

When verifying the identity of (R)-beta-homoglutamic acid, the following analytical parameters should be met:

| Technique | Expected Result | Note |

| 1H NMR (D2O) | Distinct shift from Glutamic acid due to | |

| Mass Spectrometry | ESI-MS positive mode.[] | |

| Specific Rotation | Depends on solvent/pH; compare to standard.[] | |

| Solubility | Water (High), Methanol (Moderate) | Zwitterionic character.[] |

References

-

Google Patents. CGRP peptide antagonists and conjugates (AU2006304835A1).[] Retrieved from .[]

-

ResearchGate. Experimental Pretargeting Studies of Cancer with a Humanized anti-CEA × Murine anti-[In-DTPA] Bispecific Antibody Construct. Retrieved from .[]

-

MolCore. (R)-3-Aminohexanedioic acid Product Page. Retrieved from .[]

-

BOC Sciences. Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester Product Information. Retrieved from .[]

-

Sigma-Aldrich. D-beta-homoglutamic acid-HCl Product Page.[] Retrieved from .[]

Sources

- 2. N-Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. AU2006304835A1 - CGRP peptide antagonists and conjugates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US8288339B2 - GLP-1 compounds - Google Patents [patents.google.com]

(R)-beta-aminoadipic acid molecular weight

An In-Depth Technical Guide to (R)-β-Aminoadipic Acid for Advanced Research Applications

Executive Summary

(R)-β-aminoadipic acid, a chiral non-proteinogenic β-amino acid, is a molecule of significant interest in modern pharmaceutical and materials science research. This guide provides a comprehensive technical overview of its core physicochemical properties, strategic applications, and relevant methodologies for its synthesis and characterization. With a molecular weight of 161.16 g/mol for the free acid, this compound serves as a critical chiral building block for the synthesis of complex bioactive molecules, particularly in the development of therapeutics targeting neurological disorders.[1] This document distinguishes it from its well-known α-isomer, outlines its role in drug discovery, and presents an illustrative synthetic workflow, providing researchers, scientists, and drug development professionals with a foundational understanding of its scientific and practical value.

Core Physicochemical Properties

The fundamental identity and utility of (R)-β-aminoadipic acid are defined by its specific chemical and physical characteristics. Its structure features a hexanedioic acid backbone with an amino group at the third (β) position, and a defined (R)-stereochemistry at this chiral center. This specific configuration is crucial for its application in stereoselective synthesis. While the free acid is the parent compound, it is often supplied and utilized as a more stable hydrochloride salt for improved handling and solubility.[1]

| Property | Value | Source |

| IUPAC Name | (3R)-3-Aminohexanedioic acid | N/A |

| Synonyms | (R)-3-Aminoadipic acid, D-β-Homoglutamic acid (D-β-HomoGlu-OH) | [1] |

| Molecular Formula | C₆H₁₁NO₄ | [2][3] |

| Molecular Weight (Free Acid) | 161.16 g/mol | [2][3] |

| Exact Mass | 161.06880783 Da | [2] |

| Molecular Weight (HCl Salt) | 197.62 g/mol | [1][4] |

| CAS Number (Free Acid, Racemic) | 5427-96-3 | [2][3] |

| CAS Number ((R)-HCl Salt) | 63492-85-3 | [1] |

| Appearance | White solid | [1] |

| Solubility | Water soluble | [1] |

Structural Distinction: (R)-β-Aminoadipic Acid vs. α-Aminoadipic Acid

A point of critical scientific clarity is the distinction between β-aminoadipic acid and its α-isomer. The position of the amino group fundamentally alters the molecule's chemical properties and biological role.

-

α-Aminoadipic Acid : The amino group is on the second carbon (the α-carbon). This is the isomer found in nature as a key intermediate in the biosynthesis of lysine via the α-aminoadipate pathway in fungi and some bacteria.[5][6] The (R)-enantiomer of the alpha isomer is also known to be a selective antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[7]

-

β-Aminoadipic Acid : The amino group is on the third carbon (the β-carbon). This structural motif is not a direct intermediate in primary metabolic pathways but is a valuable component in synthetic chemistry.[2][8] Its backbone is more flexible than its alpha-counterpart, allowing it to be incorporated into peptides and small molecules to induce specific secondary structures and confer resistance to enzymatic degradation.

Caption: Structural comparison of α- and β-aminoadipic acid isomers.

Applications in Drug Discovery and Development

The utility of (R)-β-aminoadipic acid is primarily as a specialized building block in the synthesis of novel molecules.[9][10] Its defined stereochemistry and the unique conformational properties of the β-amino acid scaffold are leveraged by medicinal chemists to achieve specific therapeutic goals.

-

Neurological Disorders : (R)-β-aminoadipic acid is a valuable precursor for pharmaceuticals targeting neurological conditions.[1] The rationale for its use in this area is partly informed by the known neuroactivity of related compounds, such as the NMDA receptor antagonism of (R)-α-aminoadipic acid.[7] Researchers utilize the (R)-β isomer to synthesize analogues and novel chemical entities that may modulate glutamate receptor activity or other CNS targets with improved specificity and pharmacokinetic profiles.

-

Peptidomimetics and Protease Resistance : Incorporating β-amino acids into peptide sequences creates "β-peptides." These structures can form stable secondary structures (helices, sheets) but are resistant to degradation by proteases, which are evolved to cleave peptide bonds between α-amino acids. This property is highly desirable in drug development to increase the in vivo half-life of peptide-based drugs.

-

Biodegradable Polymers : The di-acid functionality of (R)-β-aminoadipic acid makes it a candidate monomer for the synthesis of polyamides and polyesters.[1] The chirality and functional groups introduced by this monomer can be used to fine-tune the physical properties and degradation kinetics of the resulting polymers for applications in medicine and sustainable materials.

Methodologies: Synthesis and Characterization

The synthesis of enantiomerically pure (R)-β-aminoadipic acid requires a robust stereoselective strategy. While numerous methods exist for β-amino acid synthesis, a common and effective approach involves the use of β-lactam intermediates.[11]

Principles of Asymmetric Synthesis via β-Lactams

The causality behind using a β-lactam intermediate is twofold:

-

Rigid Scaffold for Stereocontrol : The four-membered ring of the β-lactam provides a rigid template, allowing for subsequent chemical transformations to occur with high stereoselectivity.

-

Versatile Precursor : The β-lactam can be readily synthesized and then hydrolyzed under controlled conditions to yield the desired β-amino acid. The substituents required for the final adipic acid chain can be installed prior to or after the formation of the lactam ring.

Caption: Illustrative workflow for the synthesis of (R)-β-aminoadipic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is an illustrative, self-validating methodology for the synthesis of (R)-β-aminoadipic acid via a β-lactam intermediate.

Step 1: Synthesis of the Chiral β-Lactam

-

Begin with a suitable chiral precursor, such as (R)-aspartic acid. Protect the carboxylic acid groups (e.g., as benzyl esters) and the amino group (e.g., with a p-methoxyphenyl group).

-

Activate one of the ester groups and cyclize the molecule using a standard peptide coupling agent to form the corresponding chiral β-lactam.

-

Validation : Confirm the formation of the β-lactam ring using ¹H NMR (observing characteristic shifts for the ring protons) and Mass Spectrometry to verify the molecular weight of the protected intermediate.

Step 2: Side Chain Elongation

-

Selectively deprotect or convert the remaining protected carboxylic acid to an aldehyde.

-

Perform a Wittig reaction with an appropriate ylide (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester) to introduce the remaining two carbons of the adipic acid backbone.

-

Reduce the resulting double bond via catalytic hydrogenation (e.g., H₂, Pd/C).

-

Validation : Monitor the reaction progress by Thin Layer Chromatography (TLC). Characterize the product by NMR to confirm the addition of the side chain and the saturation of the double bond.

Step 3: Ring Opening and Deprotection

-

Hydrolyze the ester groups using aqueous base (e.g., LiOH) or acid.

-

Open the β-lactam ring under acidic conditions (e.g., HCl in dioxane). This step simultaneously removes many common protecting groups.

-

Validation : Use Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the final product peak with the correct mass-to-charge ratio.

Step 4: Purification and Final Characterization

-

Purify the crude product using ion-exchange chromatography or reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Final Validation :

-

Confirm the structure using ¹H and ¹³C NMR.

-

Verify the exact mass using High-Resolution Mass Spectrometry (HRMS).

-

Determine the enantiomeric purity using chiral HPLC.

-

Measure the specific rotation using polarimetry and compare it to literature values.[1]

-

Conclusion

(R)-β-aminoadipic acid is a specialized chemical entity whose value is rooted in its precise molecular architecture. Its identity, defined by a molecular weight of 161.16 g/mol and (R)-stereochemistry at the β-carbon, sets it apart from its metabolic α-isomer. For researchers in drug discovery and materials science, it represents a versatile tool for creating novel molecules with enhanced stability, specific conformational properties, and targeted biological activity. A thorough understanding of its properties and the logic behind its synthesis is essential for leveraging its full potential in developing next-generation therapeutics and advanced materials.

References

-

PubChem. beta-Aminoadipic acid. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE. U.S. Food and Drug Administration. [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medical Chemistry, 7(10), 302-307. [Link]

-

Singh, S., & Singh, P. (2012). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International Journal of Organic Chemistry, 2(3), 235-242. [Link]

-

ResearchGate. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Remko, M., & Kováč, Š. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL β-AMINO ACIDS. Ceska a Slovenska Farmacie, 60(2), 65-71. [Link]

-

Wikipedia. α-Aminoadipic acid. Wikimedia Foundation. [Link]

-

ChemSrc. α-Aminoadipic acid. [Link]

-

Al-Wrafy, F. A., Al-Gheethi, A. A., & Radin Mohamed, R. M. S. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. International Journal of Molecular Sciences, 23(19), 11566. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Aapptec. Fmoc-beta-HGlu(OtBu)-OH. Aapptec LLC. [Link]

-

Angelaud, R., Zhong, Y. L., Maligres, P., Lee, J., & Askin, D. (2005). Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate. The Journal of Organic Chemistry, 70(5), 1949–1952. [Link]

-

Biology LibreTexts. 22.2: Biosynthesis of Amino Acids. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. beta-Aminoadipic acid | C6H11NO4 | CID 224389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. L -b-Homoglutamic acid = 98.0 61884-74-0 [sigmaaldrich.com]

- 5. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmsl.cz [mmsl.cz]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the GABA Analogue 3-Aminohexanedioic Acid

Abstract

3-Aminohexanedioic acid, also known as β-aminoadipic acid, is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Unlike many conventional GABA analogues that directly target GABA receptors or metabolic enzymes, the primary neuroactivity of 3-aminohexanedioic acid appears to be linked to the modulation of excitatory neurotransmission. This guide provides a comprehensive technical overview intended for researchers, neuroscientists, and drug development professionals. It elucidates the compound's physicochemical properties, details robust methodologies for its chemical synthesis and stereoselective resolution, and puts forth a scientifically-grounded hypothesis for its mechanism of action centered on the inhibition of excitatory amino acid transporters (EAATs). By reducing glutamate reuptake, 3-aminohexanedioic acid can indirectly temper neuronal hyperexcitability, suggesting a therapeutic potential in neurological disorders characterized by an excitatory/inhibitory imbalance. This document includes detailed experimental protocols for in vitro and in vivo validation, data presentation in tabular format, and logical diagrams to facilitate a deeper understanding of its synthesis and proposed biological pathways.

Introduction: The Imperative for GABAergic Modulation

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory signaling, a balance critical for all facets of neurological function. The primary mediator of inhibition is γ-aminobutyric acid (GABA), which, upon binding to its receptors, typically reduces the likelihood of a neuron firing an action potential.[1] Dysregulation in the GABAergic system is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain.

While direct agonism of GABA receptors is a valid therapeutic strategy, the GABA molecule itself is a poor drug candidate due to its inability to efficiently cross the blood-brain barrier.[2] This limitation spurred the development of GABA analogues—molecules designed with a similar structural scaffold but with modified physicochemical properties to improve bioavailability and CNS penetration.[3] Interestingly, many successful GABA analogues, such as gabapentin and pregabalin, do not exert their primary effects through direct interaction with GABA receptors. Instead, they modulate the GABAergic system indirectly, for instance, by binding to voltage-gated calcium channels or inhibiting GABA-metabolizing enzymes.

This guide focuses on 3-aminohexanedioic acid, a less-explored GABA analogue. It is a dicarboxylic β-amino acid whose structural similarity to the excitatory neurotransmitter glutamate suggests a mechanism of action distinct from conventional GABAergics, offering a novel avenue for therapeutic intervention.[4][5]

3-Aminohexanedioic Acid: A Structural and Physicochemical Profile

A critical point of clarification is the distinction between the isomers of aminoadipic acid. The user's topic, 3-aminohexanedioic acid , is a β-amino acid. It is frequently confused with its structural isomer, 2-aminohexanedioic acid (α-aminoadipic acid), which is a metabolite in the lysine degradation pathway and has been investigated as a biomarker for diabetes and as a gliotoxin.[6][7][8] This guide is exclusively concerned with the 3-amino (β) isomer.

3-Aminohexanedioic acid possesses two carboxylic acid groups and an amino group on the third carbon of a six-carbon chain.[4] This structure confers specific chemical properties and is foundational to its biological activity.

Table 1: Physicochemical Properties of 3-Aminohexanedioic Acid

| Property | Value | Source(s) |

| IUPAC Name | 3-Aminohexanedioic acid | - |

| Synonyms | (±)-3-Aminoadipic acid, β-Aminoadipic acid | PubChem CID: 224389[4] |

| Molecular Formula | C₆H₁₁NO₄ | PubChem CID: 224389[4] |

| Molecular Weight | 161.16 g/mol | - |

| Appearance | White to off-white solid | ChemicalBook[9] |

| Melting Point | 189-190.5 °C | ChemicalBook[9] |

| Boiling Point | 375.5±32.0 °C (Predicted) | ChemicalBook[9] |

| Density | 1.333±0.06 g/cm³ (Predicted) | ChemicalBook[9] |

| pKa | 3.71±0.10 (Predicted) | ChemicalBook[9] |

| Storage | Inert atmosphere, Room temperature | ChemicalBook[9] |

Synthesis and Stereoselective Resolution

The synthesis of β-amino acids like 3-aminohexanedioic acid requires specific strategies, as standard α-amino acid syntheses are not directly applicable.[10] Common routes include Mannich-type reactions and conjugate additions.[10][11] As the molecule contains a stereocenter at the C3 position, synthesis typically yields a racemic mixture of (R)- and (S)-enantiomers. Given that biological activity is often enantiomer-specific, the resolution of this mixture is a critical step for pharmacological evaluation.[12]

General Synthetic Workflow

A plausible and robust method for synthesizing racemic 3-aminohexanedioic acid involves a multi-step process starting from accessible precursors. The following workflow outlines a conceptual pathway.

Caption: Conceptual workflow for the synthesis and resolution of 3-aminohexanedioic acid.

Experimental Protocol: Resolution by Diastereomeric Salt Formation

This protocol describes a self-validating system for separating enantiomers from a racemic mixture. The success of the resolution is validated at each stage by measuring the optical rotation.

Objective: To separate (R)- and (S)-enantiomers of 3-aminohexanedioic acid.

Materials:

-

Racemic (±)-3-aminohexanedioic acid

-

(R)-(-)-Mandelic acid (or another suitable chiral resolving agent)

-

Methanol (absolute)

-

Diethyl ether

-

2M Hydrochloric acid (HCl)

-

Deionized water

-

Polarimeter

Methodology:

-

Salt Formation:

-

Dissolve 10 mmol of racemic 3-aminohexanedioic acid in a minimal amount of boiling methanol. Causality: Using a minimal volume ensures the solution is saturated, promoting crystallization upon cooling.

-

In a separate flask, dissolve 10 mmol of (R)-(-)-mandelic acid in a minimal amount of warm methanol.

-

Combine the two solutions while warm and stir thoroughly.

-

Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12-24 hours to facilitate crystallization. Causality: Slow cooling promotes the formation of larger, purer crystals of one diastereomeric salt, which will have lower solubility.

-

-

Fractional Crystallization (First Crop):

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold diethyl ether. Causality: The ether wash removes soluble impurities and residual solvent without dissolving the desired salt crystals.

-

Dry the crystals (Diastereomer 1).

-

Measure the specific optical rotation of a small sample. This value serves as a benchmark for purity.

-

-

Purification and Validation:

-

Recrystallize Diastereomer 1 from a minimal amount of hot methanol. Causality: Recrystallization further purifies the less soluble diastereomer, removing trapped impurities of the more soluble one.

-

Collect and dry the crystals. Measure the specific optical rotation again. Repeat the recrystallization process until the optical rotation value is constant, indicating enantiomeric purity.

-

-

Isolation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in deionized water.

-

Acidify the solution with 2M HCl to a pH of ~2-3. This protonates the mandelic acid and liberates the free amino acid. Causality: The chiral resolving agent is removed by converting it back to its more soluble free acid form, allowing the desired amino acid enantiomer to be isolated.

-

The pure enantiomer ((R)- or (S)-, depending on which diastereomer was less soluble) will precipitate. Collect by filtration, wash with cold water, and dry.

-

Confirm the identity and purity via NMR, mass spectrometry, and by measuring its final optical rotation.

-

Proposed Mechanism of Action and Pharmacological Profile

While termed a "GABA analogue," evidence for the direct action of 3-aminohexanedioic acid on GABAergic components is lacking. A more compelling hypothesis arises from its structural similarity to glutamate. Its α-isomer is a known competitive inhibitor of high-affinity glutamate/aspartate transport.[13] It is highly probable that 3-aminohexanedioic acid acts similarly, targeting Excitatory Amino Acid Transporters (EAATs).

EAATs are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and terminating synaptic signals.[14][15] By inhibiting EAATs, 3-aminohexanedioic acid would increase the residence time of glutamate in the synapse. While this may seem counterintuitive for an inhibitory-acting compound, this action could preferentially desensitize postsynaptic glutamate receptors or activate presynaptic autoreceptors that reduce further glutamate release, ultimately leading to a net reduction in excitatory tone. This indirect modulation represents a sophisticated mechanism for dampening neuronal hyperexcitability.

Caption: Proposed mechanism: 3-Aminohexanedioic acid inhibits EAATs, modulating glutamate signaling.

Experimental Protocols for In Vitro and In Vivo Evaluation

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a framework for characterizing the pharmacological activity of 3-aminohexanedioic acid.

Protocol: Radioligand Binding Assay for EAATs

Objective: To determine the binding affinity (Ki) of 3-aminohexanedioic acid for EAATs using a competitive binding assay with a known radioligand.

Materials:

-

Synaptosomal membrane preparation from rat cortex (rich in EAATs)

-

[³H]-D-aspartate (radioligand)

-

Test compound: (R)- and (S)-3-aminohexanedioic acid

-

Unlabeled L-glutamate (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold and vacuum pump

Methodology:

-

Preparation: Prepare serial dilutions of the test compound and L-glutamate in assay buffer.

-

Incubation: In microcentrifuge tubes, combine:

-

50 µL of synaptosomal membrane preparation (~100 µg protein).

-

50 µL of [³H]-D-aspartate (to a final concentration near its Kd, e.g., 50 nM).

-

50 µL of test compound dilution (for competition curve) OR 50 µL of buffer (for total binding) OR 50 µL of excess unlabeled L-glutamate (e.g., 1 mM, for non-specific binding).

-

-

Reaction: Incubate the mixture at 37°C for 20 minutes. Causality: This allows the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by adding 3 mL of ice-cold assay buffer and immediately filtering the contents through a glass fiber filter using a vacuum manifold. Causality: Rapid filtration and washing separate the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and calculate the Ki value.

Protocol: Synaptosome Uptake Assay

Objective: To measure the functional inhibition of glutamate uptake into synaptosomes by 3-aminohexanedioic acid.

Materials:

-

Freshly prepared rat cortical synaptosomes

-

[³H]-L-glutamate or [³H]-D-aspartate

-

Krebs-Ringer buffer (containing NaCl)

-

Krebs-Ringer buffer (with NaCl replaced by choline chloride, for Na⁺-independent uptake)

-

Test compound: (R)- and (S)-3-aminohexanedioic acid

-

TFB (a known potent EAAT inhibitor, as a positive control)

Methodology:

-

Pre-incubation: Aliquot synaptosomes into tubes containing Krebs-Ringer buffer. Add various concentrations of the test compound or TFB and pre-incubate at 37°C for 10 minutes. Causality: This allows the inhibitor to interact with the transporters before the substrate is introduced.

-

Uptake Initiation: Initiate the uptake by adding [³H]-L-glutamate to a final concentration of ~50 nM.

-

Uptake Reaction: Incubate for a short period (e.g., 2-5 minutes) at 37°C. Causality: A short incubation time ensures measurement of the initial rate of transport, minimizing the influence of substrate metabolism or efflux.

-

Termination & Filtration: Terminate the uptake by adding 3 mL of ice-cold buffer and rapidly filtering as described in Protocol 5.1.

-

Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters.

-

Data Analysis: Determine the Na⁺-dependent uptake by subtracting the uptake in choline-chloride buffer from that in NaCl buffer. Calculate the percentage inhibition of Na⁺-dependent uptake for each concentration of the test compound and determine the IC₅₀ value.

Potential Therapeutic Applications and Future Directions

The proposed mechanism of 3-aminohexanedioic acid as an EAAT inhibitor suggests its potential utility in CNS disorders characterized by excessive glutamatergic activity or excitotoxicity.[16] These conditions include:

-

Epilepsy: By reducing excessive excitatory signaling, the compound could raise the seizure threshold.

-

Neuropathic Pain: Hyperexcitability in pain pathways is a key feature of neuropathic pain, which could be dampened by modulating glutamate levels.

-

Neurodegenerative Diseases: Excitotoxicity is a known contributor to neuronal cell death in conditions like Alzheimer's disease and Parkinson's disease.[17] Modulating this pathway may offer a neuroprotective strategy.[18]

Future research should focus on:

-

Stereospecificity: A thorough investigation of the (R)- and (S)-enantiomers is essential to identify the active eutomer.[12]

-

Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to determine the compound's drug-like properties and ability to penetrate the CNS.

-

In Vivo Efficacy: The compound must be tested in validated animal models of epilepsy, pain, and neurodegeneration to confirm its therapeutic potential.

-

Selectivity Profiling: Screening against a panel of other CNS targets (receptors, transporters, enzymes) is crucial to understand its specificity and predict potential off-target effects.

Conclusion

3-Aminohexanedioic acid represents an intriguing, albeit understudied, GABA analogue. Its true potential may not lie in direct GABAergic modulation but rather in the nuanced control of the brain's primary excitatory system. By functioning as a putative inhibitor of excitatory amino acid transporters, it offers a distinct mechanistic approach to restoring the excitatory/inhibitory balance in the CNS. The technical frameworks for synthesis, resolution, and pharmacological evaluation provided in this guide are designed to empower researchers to rigorously test this hypothesis and unlock the potential of this and similar molecules in the pursuit of novel therapeutics for neurological disorders.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224389, beta-Aminoadipic acid. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2024, August 8). Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol. Retrieved February 4, 2026, from [Link]

-

Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Retrieved February 4, 2026, from [Link]

-

Biocrates. (2023, May 31). Alpha-aminoadipic acid. Retrieved February 4, 2026, from [Link]

-

PubMed. (1995). Inhibition of the high-affinity uptake of D-[3H]aspartate in rate by L-alpha-aminoadipate and arachidonic acid. Retrieved February 4, 2026, from [Link]

-

The University of Sydney. (2023, June 12). The twisted link between a dual function glutamate transporter and episodic ataxia. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (2017, September 21). The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders. Retrieved February 4, 2026, from [Link]

-

Exposome-Explorer. (n.d.). Aminoadipic acid (Compound). Retrieved February 4, 2026, from [Link]

-

Frontiers. (2024, May 12). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Retrieved February 4, 2026, from [Link]

-

PubMed. (2000, June). Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (2013, December 31). The Amino Acid Transporters of the Glutamate/GABA-Glutamine Cycle and Their Impact on Insulin and Glucagon Secretion. Retrieved February 4, 2026, from [Link]

-

SpringerLink. (n.d.). Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (n.d.). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Glutamate transporter. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2024, August 8). Potential neurotoxicity of αlfa-amino adipic acid, a marker of protein oxidation in ultra-processed foods, and analogue of neurotransmitter glutamic acid. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (n.d.). Amino Acid Catabolism in Alzheimer's Disease Brain: Friend or Foe?. Retrieved February 4, 2026, from [Link]

-

ScienceDirect. (1987, October 16). Putative gliotoxin, alpha-aminoadipic acid, fails to kill hippocampal astrocytes in vivo. Retrieved February 4, 2026, from [Link]

-

Investigative Ophthalmology & Visual Science. (n.d.). Submacular DL-α-Aminoadipic Acid Eradicates Primate Photoreceptors but Does Not Affect Luteal Pigment or the Retinal Vasculature. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2024, August 6). (PDF) An update on GABA analogs for CNS drug discovery. Retrieved February 4, 2026, from [Link]

-

SpringerLink. (2024, January 18). Alterations of amino acids in older adults with Alzheimer's Disease and Vascular Dementia. Retrieved February 4, 2026, from [Link]

-

National Academies Press. (n.d.). Amino Acid and Protein Requirements: Cognitive Performance, Stress, and Brain Function. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved February 4, 2026, from [Link]

-

University of Illinois at Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved February 4, 2026, from [Link]

-

PubMed. (2019, March 29). L-alpha-aminoadipic Acid Restricts Dopaminergic Neurodegeneration and Motor Deficits in an Inflammatory Model of Parkinson's Disease in Male Rats. Retrieved February 4, 2026, from [Link]

Sources

- 1. Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Aminoadipic acid | C6H11NO4 | CID 224389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 7. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 8. Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Inhibition of the high-affinity uptake of D-[3H]aspartate in rate by L-alpha-aminoadipate and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamate transporter - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Amino Acid Catabolism in Alzheimer's Disease Brain: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-alpha-aminoadipic acid restricts dopaminergic neurodegeneration and motor deficits in an inflammatory model of Parkinson's disease in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foldamer's Key: A Technical Guide to Beta-Amino Acid Pharmacophore Modeling

Abstract

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. Beta-amino acids, prized for their unique conformational properties and inherent resistance to proteolytic degradation, have emerged as powerful building blocks in the design of peptidomimetics and other bioactive molecules.[1][2][3] Their increased structural diversity, however, presents a distinct challenge to computational modeling approaches. This in-depth technical guide provides a comprehensive framework for the successful application of pharmacophore modeling to beta-amino acid-containing compounds. We will dissect the nuanced conformational landscape of beta-amino acids and its direct implications for both ligand- and structure-based pharmacophore modeling strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of beta-amino acids through robust and predictive computational models.

The Beta-Amino Acid Advantage and the Modeling Imperative

Alpha-amino acids, the fundamental units of proteins, have a defined and relatively constrained conformational space. Beta-amino acids, with an additional carbon in their backbone, introduce a new level of flexibility.[1][4] This expanded conformational freedom allows beta-amino acid-containing peptides (β-peptides) to adopt stable, well-defined secondary structures, including helices, turns, and sheets, even in short sequences.[2][3] This structural versatility is a double-edged sword: it offers immense potential for mimicking the bioactive conformations of natural peptides and small molecules, but it also complicates the computational prediction of these conformations.

Pharmacophore modeling, which distills the essential steric and electronic features required for biological activity into a 3D model, is a cornerstone of modern drug discovery.[5] It serves as a powerful filter for virtual screening, scaffold hopping, and lead optimization.[5] However, the predictive power of a pharmacophore model is intrinsically linked to the accuracy of the conformational sampling of the input molecules. For beta-amino acids, a standard conformational analysis may fail to identify the bioactive conformation, leading to a suboptimal or even misleading pharmacophore model. Therefore, a specialized approach to pharmacophore modeling for beta-amino acids is not just beneficial, but essential.

Core Principles of Pharmacophore Modeling: A Refresher

Pharmacophore models can be broadly categorized into two types: ligand-based and structure-based.[5][6] The choice between these approaches is dictated by the available data.[6]

-

Ligand-Based Pharmacophore Modeling (LBPM): When the 3D structure of the biological target is unknown, but a set of active ligands is available, LBPM is the method of choice. This approach involves superimposing a set of active molecules and extracting the common chemical features that are essential for their biological activity.[7]

-

Structure-Based Pharmacophore Modeling (SBPM): In the presence of a high-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR, SBPM can be employed. This method directly analyzes the interactions between the target and a bound ligand to generate a pharmacophore model that represents the key interaction points within the binding site.[6][8]

The following diagram illustrates the general workflow for both approaches:

Caption: General workflow for ligand- and structure-based pharmacophore modeling.

Navigating the Conformational Complexity of Beta-Amino Acids

The central challenge in beta-amino acid pharmacophore modeling is adequately sampling their conformational space to identify the bioactive conformation. Beta-amino acids can exist as (R) or (S) isomers at both the Cα and Cβ positions, leading to four possible diastereomers for a given side chain.[1] This inherent stereochemical diversity, coupled with the increased rotational freedom of the backbone, necessitates a more rigorous conformational analysis than what is typically applied to alpha-amino acids.

Key Considerations for Conformational Analysis:

-

Diastereomeric and Regioisomeric Diversity: The ability to generate a wide array of stereoisomers and regioisomers significantly expands the structural possibilities of beta-amino acids.[1] It is crucial to consider the specific stereochemistry of the beta-amino acids in your dataset, as this will profoundly influence their preferred conformations.

-

Secondary Structure Propensity: Beta-peptides are known to form stable secondary structures.[9][10] Depending on the sequence and stereochemistry, they can adopt various helical and turn conformations.[9][11] Knowledge of these preferences can be used to guide the conformational search.

-

Computational Methods: Standard molecular mechanics force fields may not be adequately parameterized for beta-amino acids. It is advisable to use force fields that have been specifically validated for peptidomimetics or to perform higher-level quantum mechanics calculations to determine the relative energies of key conformers.

A Step-by-Step Protocol for Beta-Amino Acid Pharmacophore Modeling

This section outlines a detailed, self-validating workflow for generating robust pharmacophore models for beta-amino acid-containing ligands.

Ligand-Based Pharmacophore Modeling (LBPM) Protocol

Objective: To generate a pharmacophore model from a set of active beta-amino acid-containing ligands.

Methodology:

-

Ligand Preparation:

-

Compile a dataset of at least 5-10 structurally diverse and potent ligands with known biological activity.

-

For each ligand, carefully check and correct the 2D structure, including bond orders and protonation states at physiological pH.

-

Pay close attention to the stereochemistry of the beta-amino acid residues.

-

-

Conformational Analysis (The Crucial Step):

-

Employ a robust conformational search algorithm. Consider using a combination of methods, such as systematic search and molecular dynamics simulations, to ensure thorough exploration of the conformational space.

-

If possible, use a force field specifically parameterized for beta-amino acids or peptidomimetics.

-

Generate a large number of diverse, low-energy conformers for each ligand (e.g., up to 255 conformations per inhibitor).[7]

-

-

Feature Definition and Molecular Alignment:

-

Define the pharmacophoric features for each ligand. Common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

-

Align the conformers of the active ligands based on their common pharmacophoric features. The goal is to find a 3D arrangement of features that is shared by all active molecules.

-

-

Pharmacophore Hypothesis Generation:

-

Generate a set of pharmacophore hypotheses based on the alignment of the most active compounds.[12]

-

Score and rank the hypotheses based on how well they map the features of the active ligands.

-

-

Model Validation (A Self-Validating System):

-

Internal Validation: Use the training set of active ligands to assess the quality of the generated models. A good model should map all active compounds well.

-

External Validation: Compile a test set of known active and inactive compounds that were not used in model generation. A robust model should be able to distinguish between active and inactive molecules with high accuracy.[13][14]

-

Decoy Set Screening: Screen a database of decoy molecules (molecules with similar physicochemical properties to the actives but different topology) to assess the model's ability to avoid false positives.[13]

-

Statistical Metrics: Evaluate the model using metrics such as the Receiver Operating Characteristic (ROC) curve, Enrichment Factor (EF), and Güner-Henry (GH) score.[13][15][16]

-

The following diagram illustrates the iterative nature of LBPM with a focus on validation:

Caption: Iterative workflow for ligand-based pharmacophore modeling of beta-amino acids.

Structure-Based Pharmacophore Modeling (SBPM) Protocol

Objective: To generate a pharmacophore model from the 3D structure of a target-ligand complex containing a beta-amino acid.

Methodology:

-

Input Preparation:

-

Obtain a high-resolution 3D structure of the target-ligand complex from the Protein Data Bank (PDB) or a validated homology model.

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in key interactions.

-

Carefully inspect the ligand structure within the binding pocket to ensure correct bond orders and stereochemistry.

-

-

Interaction Analysis:

-

Identify all significant interactions between the beta-amino acid-containing ligand and the protein's active site. These include hydrogen bonds, hydrophobic interactions, aromatic interactions, and ionic bonds.

-

Software packages like LigandScout or the pharmacophore generation tools within MOE or Schrödinger can automate this process.[17][18][19][20]

-

-

Pharmacophore Feature Generation:

-

Translate the identified interactions into pharmacophoric features. For example, a hydrogen bond between a ligand's carbonyl oxygen and a protein's backbone amide becomes an HBA feature.

-

Define excluded volumes based on the shape of the binding pocket to prevent clashes in subsequent virtual screening.

-

-

Model Refinement and Validation:

-

Refine the generated pharmacophore by adjusting the position and radius of the features to optimize its specificity.

-

Validate the model by screening a database of known active and inactive compounds. A good structure-based model should be able to retrieve the known active ligands with high scores and discriminate them from inactives.

-

Data Presentation and Visualization

Table 1: Common Pharmacophore Features and Their Chemical Definitions

| Feature | Abbreviation | Chemical Definition | Example Functional Group |

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. | Carbonyl, Nitro, Ether Oxygen |

| Hydrogen Bond Donor | HBD | A Lewis acid capable of donating a hydrogen bond. | Amine, Hydroxyl, Thiol |

| Hydrophobic | HY | A non-polar group that forms favorable interactions with other non-polar groups. | Alkyl chains, Aromatic rings |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons. | Phenyl, Pyridyl, Indolyl |

| Positive Ionizable | PI | A group that is positively charged at physiological pH. | Amine, Guanidinium |

| Negative Ionizable | NI | A group that is negatively charged at physiological pH. | Carboxylate, Phosphate |

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and versatile tool in the drug discoverer's arsenal. When applied to the unique structural landscape of beta-amino acids, it requires a thoughtful and rigorous approach. By placing a strong emphasis on comprehensive conformational analysis and robust model validation, researchers can unlock the full potential of this exciting class of molecules. The integration of artificial intelligence and machine learning with pharmacophore modeling promises to further enhance the predictive power of these models, accelerating the discovery of novel beta-amino acid-based therapeutics.[5]

References

-

Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022-05-23). Retrieved from [Link]

-

Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. (n.d.). Retrieved from [Link]

-

Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Retrieved from [Link]

-

Pharmacophore based 3D-QSAR modeling, virtual screening and docking for identification of potential inhibitors of β-secretase - PubMed. (n.d.). Retrieved from [Link]

-

Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PubMed Central. (2022-10-13). Retrieved from [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - NIH. (n.d.). Retrieved from [Link]

-

Structure-Based Discovery of ABCG2 Inhibitors: A Homology Protein-Based Pharmacophore Modeling and Molecular Docking Approach - MDPI. (2021-05-23). Retrieved from [Link]

-

Full article: Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors - Taylor & Francis. (2023-12-11). Retrieved from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

-

(PDF) Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors - ResearchGate. (2025-08-10). Retrieved from [Link]

-

(PDF) LIGAND BASED PHARMACOPHORE MODELING, VIRTUAL SCREENING AND MOLECULAR DOCKING STUDIES TO DESIGN NOVEL PANCREATIC LIPASE INHIBITORS - ResearchGate. (2025-08-06). Retrieved from [Link]

-

A Combination of Pharmacophore-Based Virtual Screening, Structure-Based Lead Optimization, and DFT Study for the Identification of S. epidermidis TcaR Inhibitors - NIH. (2022-05-21). Retrieved from [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved from [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

LigandScout 3.12 – Pharmacophore 3D Modeling – My Biosoftware. (2020-03-18). Retrieved from [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC - NIH. (n.d.). Retrieved from [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - MDPI. (n.d.). Retrieved from [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial - YouTube. (2023-01-28). Retrieved from [Link]

-

Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - Frontiers. (2023-01-11). Retrieved from [Link]

-

Creating a pharmacophore from a single protein-ligand complex. (n.d.). Retrieved from [Link]

-

Beta-amino acids: versatile peptidomimetics - PubMed. (n.d.). Retrieved from [Link]

-

Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR) - MDPI. (n.d.). Retrieved from [Link]

-

List of softwares related to pharmacophore modeling. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

-

β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC. (n.d.). Retrieved from [Link]

-

β-Peptides as inhibitors of protein–protein interactions - PMC - NIH. (n.d.). Retrieved from [Link]

-

Empowering peptidomics: utilizing computational tools and approaches - PubMed. (n.d.). Retrieved from [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). Retrieved from [Link]

-

Pharmacophore model validation by goodness-of-hit score (GH) score method. (n.d.). Retrieved from [Link]

-

Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PubMed Central. (2019-09-01). Retrieved from [Link]

-

Phase - Schrödinger. (n.d.). Retrieved from [Link]

-

β-Peptidic Peptidomimetics - Sci-Hub. (n.d.). Retrieved from [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014-11-11). Retrieved from [Link]

-

Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2014-06-24). Retrieved from [Link]

-

β-Peptidic Peptidomimetics | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved from [Link]

-

Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories - PubMed. (n.d.). Retrieved from [Link]

-

(PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] / - ResearchGate. (n.d.). Retrieved from [Link]

-

PHASE: A Novel Approach to Pharmacophore Modeling and 3D Database Searching - ResearchGate. (2025-08-06). Retrieved from [Link]

-

How important is the detection of protein conformational changes in drug discovery/developement? - Patsnap Synapse. (2025-03-20). Retrieved from [Link]

-

Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.sg [sci-hub.sg]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 5. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. columbiaiop.ac.in [columbiaiop.ac.in]

- 13. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LigandScout 3.12 – Pharmacophore 3D Modeling – My Biosoftware – Bioinformatics Softwares Blog [mybiosoftware.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. schrodinger.com [schrodinger.com]

Methodological & Application

Fmoc-D-beta-homoglutamic acid coupling conditions

Topic: High-Efficiency Coupling Protocols for Fmoc-D-

Executive Summary

Fmoc-D-

However, the incorporation of D-

-

Kinetic Hindrance: The backbone extension alters the nucleophilicity of the amino group and the electrophilicity of the activated carboxylate, often necessitating extended coupling times.

-

On-Resin Aggregation:

-peptides are notorious for forming stable secondary structures on the resin (inter-chain hydrogen bonding) as few as 4-6 residues in, leading to "difficult sequences" and incomplete coupling.[1][2]

This Application Note details an optimized protocol using HATU/HOAt activation for difficult sequences and DIC/Oxyma Pure for standard applications, ensuring high purity and minimizing expensive reagent waste.

Molecule Profile & Physicochemical Properties

| Property | Specification |

| Full Name | Fmoc-D- |

| Abbreviation | Fmoc-D- |

| Molecular Weight | ~439.5 g/mol |

| Protection | N-term: Fmoc (Base labile) Side-chain: tert-butyl ester (Acid labile) |

| Solubility | Soluble in DMF, NMP, DCM.[1][2] Sparingly soluble in water/ether.[2] |

| Key Risk | Aggregation: High propensity for on-resin |

Critical Optimization Factors

The Aggregation Barrier

The primary failure mode in

-

Mechanism: The extra backbone methylene facilitates stable H-bond networks (14-helix or sheet-like structures) that collapse the resin matrix, preventing reagent diffusion.[1][2]

-

Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or elevated temperature (Microwave) to disrupt these H-bonds.[1][2]

Activation Chemistry

-

Standard (DIC/Oxyma): Preferred for preventing racemization (though less critical in

-AAs) and safety.[1][2] -

High-Power (HATU/HOAt): Mandatory for coupling onto a secondary amine or when coupling the D-

-HomoGlu to a bulky residue.[1][2] The 7-azabenzotriazole moiety stabilizes the active ester, accelerating the reaction before the resin can aggregate.

Detailed Experimental Protocol

Reagents Preparation

-

Resin: Rink Amide (0.5–0.7 mmol/g) or Wang Resin.[1][2] Note: Lower loading (0.2–0.4 mmol/g) is recommended for long

-peptides to reduce inter-chain aggregation.[1][2] -

Activator C (Difficult): HATU (0.4 M in DMF) + HOAt (0.4 M).[1][2]

Step-by-Step Coupling Workflow

Step 1: Fmoc Deprotection [4][5]

-

Treat resin with 20% Piperidine + 0.1 M HOBt in DMF (2 x 10 min).

-

Expert Insight: The addition of HOBt suppresses aspartimide formation (though less common in Glu, it prevents base-catalyzed side reactions in the D-isomer backbone).[1]

-

Step 2: Activation & Coupling (Choose Method)

-

Method A: DIC/Oxyma (Standard Efficiency)

-

Method B: HATU/HOAt (High Efficiency / Difficult Sequences)

Step 3: Monitoring (The Kaiser Test)

Step 4: Capping (Optional but Recommended) [1][2]

-

If a faint blue color persists after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) to prevent deletion sequences.

Cleavage & Work-up

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

-

Why TIS? The t-butyl cation released from the side chain is a reactive electrophile. Triisopropylsilane (TIS) is essential to scavenge this cation and prevent it from alkylating Trp, Met, or Cys residues.

-

-

Incubate: 2–3 hours.

-

Precipitate in cold Diethyl Ether.

Process Visualization

The following diagram illustrates the decision logic for the coupling cycle, specifically tailored to handle the slower kinetics of

Figure 1: Optimized SPPS Decision Tree for Fmoc-D-

Troubleshooting & Analysis

| Observation | Probable Cause | Corrective Action |

| Low Yield / Deletion | On-resin aggregation (Structure formation).[1][2] | Use Pseudoproline dipeptides if possible, or switch solvent to NMP. Use Microwave heating (50°C, 10 min). |

| Incomplete Deprotection | Steric bulk of the Fmoc- | Increase Piperidine time to 2 x 15 min. Add DBU (2%) to the deprotection mix for stronger basicity. |

| Slow Kaiser Test | Heat the Kaiser test tube longer (up to 5 mins at 100°C) to ensure false negatives are avoided. | |

| Racemization | Over-activation with HATU/Base.[2] | Maintain base (DIPEA) at exactly 2.0 eq relative to HATU.[1][2] Do not exceed. Pre-activate for < 1 min.[1][2] |

References

-

Seebach, D., et al. (1996).[2][7] "

-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[1][2][7] -

Bachem. (2023).[1] "Peptide Coupling Reagents: A Guide to Efficiency." Bachem Technical Guides.

-

Albericio, F., & Tulla-Puche, J. (2008).[1][2] "The Power of Chemoselectivity: Oxyma Pure." Organic Process Research & Development.

-

Sigma-Aldrich (Merck). "Fmoc Solid Phase Peptide Synthesis Protocol."[1][2] Technical Library.

-

Iris Biotech. "

-Amino Acids in Peptidomimetics."[1][2] Knowledge Base.

Sources

- 1. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-beta-D-HomoGlu-OtBu | C25H29NO6 | CID 2756061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Arndt-Eistert Homologation of D-Glutamic Acid for β-Amino Acid Synthesis

Abstract

The conversion of α-amino acids to their β-homologues is a cornerstone of modern medicinal chemistry and drug development. β-Amino acids are critical building blocks for creating peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1][2] The Arndt-Eistert homologation offers a reliable and stereoretentive pathway for this one-carbon chain extension.[3][4] This document provides a comprehensive guide to the application of the Arndt-Eistert synthesis for the homologation of D-glutamic acid, a process that yields valuable precursors for synthesizing complex pharmaceutical agents. We will delve into the mechanistic underpinnings, strategic considerations for protecting groups, detailed experimental protocols, and critical safety procedures.

Scientific Foundation: Mechanism and Strategic Considerations

The Arndt-Eistert synthesis is a three-stage process to convert a carboxylic acid into its next higher homologue.[5] The overall transformation involves the activation of the carboxylic acid, reaction with diazomethane to form a key α-diazoketone intermediate, and a final rearrangement step.[6][7]

The core sequence comprises:

-

Carboxylic Acid Activation: The starting carboxylic acid is converted into a more reactive acylating agent, typically an acid chloride or a mixed anhydride.[1] This activation is necessary to facilitate the subsequent reaction with diazomethane.

-

α-Diazoketone Formation: The activated acid reacts with diazomethane. Two equivalents of diazomethane are required: the first performs the acylation, and the second neutralizes the liberated HCl, preventing the formation of chloromethyl ketone side products.[3][8]

-

Wolff Rearrangement: This is the pivotal step of the synthesis.[4][9] The α-diazoketone, upon treatment with a metal catalyst (commonly silver(I) oxide, Ag₂O) or upon photolysis/thermolysis, expels molecular nitrogen to form a highly reactive ketene intermediate via a 1,2-rearrangement.[1][10]

-

Nucleophilic Trapping: The ketene is immediately trapped by a nucleophile present in the reaction medium. Using water yields the homologated carboxylic acid, while alcohols or amines produce the corresponding esters or amides, respectively.[1][3]

A crucial advantage of this method is the retention of stereochemistry at the migrating chiral center, making it ideal for working with enantiopure starting materials like D-glutamic acid.[3][4]

Caption: High-level workflow for the Arndt-Eistert homologation.

The Challenge of D-Glutamic Acid: Orthogonal Protection

D-glutamic acid presents a specific challenge due to its three functional groups: an α-amino group, an α-carboxyl group, and a γ-carboxyl group. To ensure the Arndt-Eistert reaction proceeds exclusively at the α-carboxyl function, a robust orthogonal protecting group strategy is essential.

-

α-Amino Group Protection: This group must be protected to prevent acylation and other side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the reaction conditions and can be removed later with acid (e.g., TFA).[11][12]

-

γ-Carboxyl Group Protection: The side-chain carboxyl group is also reactive and must be masked. A benzyl (Bn) ester is a suitable protecting group, as it is orthogonal to the Boc group and can be removed under different conditions, typically by catalytic hydrogenolysis.[12]

-

α-Carboxyl Group: This is the reactive site for the homologation and is left unprotected initially to be converted into the acid chloride or mixed anhydride.

This strategy ensures that the desired transformation occurs with high fidelity.

Experimental Protocols

Safety First: The Arndt-Eistert reaction traditionally uses diazomethane, an extremely toxic, carcinogenic, and explosive gas.[13] All operations involving diazomethane MUST be conducted in a certified chemical fume hood behind a blast shield, using specialized glassware with fire-polished joints to avoid scratches that can trigger detonation.[13][14] Personnel must be highly trained and wear appropriate personal protective equipment (PPE), including a face shield and double gloves.[14][15] A safer, though less reactive, alternative is (trimethylsilyl)diazomethane (TMS-diazomethane).[3]

Protocol 1: Preparation of N-Boc-D-glutamic acid γ-benzyl ester

This protocol outlines the selective protection of D-glutamic acid, leaving the α-carboxyl group free for activation.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| D-Glutamic acid | 147.13 | 10.0 g | 67.9 |

| Benzyl alcohol | 108.14 | 50 mL | - |

| p-Toluenesulfonic acid | 190.22 | 14.2 g | 74.6 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.3 g | 74.7 |

| Dioxane | - | 100 mL | - |

| 1 M NaOH | - | As needed | - |

| Toluene | - | 150 mL | - |

Step-by-Step Procedure:

-

γ-Esterification: Suspend D-glutamic acid (10.0 g) in a mixture of toluene (100 mL) and benzyl alcohol (50 mL). Add p-toluenesulfonic acid monohydrate (14.2 g).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours, or until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove toluene.

-

α-Amine Protection: Dissolve the crude γ-benzyl ester in 100 mL of dioxane. Add a solution of di-tert-butyl dicarbonate (16.3 g) in 20 mL of dioxane.

-

Adjust the pH to 9-10 with 1 M NaOH while stirring vigorously at room temperature. Maintain the pH for 4-6 hours.

-

Once the reaction is complete, acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound, which can be purified by crystallization or column chromatography.

Protocol 2: Arndt-Eistert Homologation

This protocol details the core reaction sequence starting from the protected glutamic acid derivative.

Part A: Acid Chloride Formation

-

Dissolve N-Boc-D-glutamic acid γ-benzyl ester (5.0 g, 14.8 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.3 mL, 15.5 mmol) dropwise, followed by a catalytic amount of DMF (1-2 drops).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours. Gas evolution (CO₂, CO, HCl) will be observed.

-

Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC/LC-MS to confirm the formation of the methyl ester.

-

Once complete, concentrate the solution under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acid chloride is used immediately in the next step.

Part B: Diazoketone Formation (HIGHLY HAZARDOUS)

-

Dissolve the crude acid chloride in 50 mL of anhydrous diethyl ether and cool to 0 °C.

-

CRITICAL: Slowly add a freshly prepared, cold (0 °C) ethereal solution of diazomethane (~0.5 M) dropwise with gentle stirring until a faint yellow color persists, indicating a slight excess. This typically requires approximately 60-70 mL (~30-35 mmol).

-

Stir the reaction at 0 °C for 3 hours.[16]

-

To quench the excess diazomethane, add a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.[1]

-

The ethereal solution containing the α-diazoketone can be carefully concentrated, but it is often safer to proceed directly to the next step.[1][16]

Part C: Wolff Rearrangement and Product Formation

-

To the solution of the α-diazoketone at room temperature, add 50 mL of a 10:1 mixture of dioxane and water.

-

Add freshly prepared silver(I) oxide (Ag₂O) in small portions (~0.3 g total, 1.3 mmol) with vigorous stirring. A black suspension will form.

-

Stir the reaction at room temperature overnight. The progress can be monitored by the disappearance of the diazoketone spot on TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the final homologated product: (R)-3-(tert-butoxycarbonylamino)-5-(benzyloxy)-5-oxopentanoic acid.

Caption: Key intermediates in the Arndt-Eistert reaction mechanism.

Troubleshooting and Key Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of diazoketone | Incomplete acid chloride formation. | Ensure anhydrous conditions. Use a slight excess of oxalyl chloride and allow sufficient reaction time. |

| Decomposition of diazomethane. | Use a freshly prepared, cold solution of diazomethane. Avoid strong light and rough glass surfaces.[13] | |

| Formation of methyl ester side product | Water present in the diazomethane solution hydrolyzing the activated acid.[17] | Dry the diazomethane solution over KOH pellets before use.[15] Use the acid chloride immediately after formation. |

| Low yield in Wolff Rearrangement | Inactive or insufficient catalyst. | Use freshly prepared, high-purity Ag₂O. Ensure vigorous stirring to maintain suspension. |

| Steric hindrance around the reaction center. | For highly hindered substrates, photochemical Wolff rearrangement may be more effective than silver catalysis.[10] | |

| Formation of chloromethyl ketone | Insufficient diazomethane used. | Ensure at least 2 equivalents of diazomethane are added to neutralize the HCl byproduct.[8] |

Conclusion